molecular formula C17H34 B13951042 Agn-PC-0jsqgg CAS No. 55103-81-6

Agn-PC-0jsqgg

Cat. No.: B13951042
CAS No.: 55103-81-6
M. Wt: 238.5 g/mol
InChI Key: YVJSZHABCUOPBQ-UHFFFAOYSA-N
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Description

Agn-PC-0jsqgg (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and biological properties are summarized below:

Properties

CAS No.

55103-81-6

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

2,3,4-trimethyltetradec-4-ene

InChI

InChI=1S/C17H34/c1-6-7-8-9-10-11-12-13-14-16(4)17(5)15(2)3/h14-15,17H,6-13H2,1-5H3

InChI Key

YVJSZHABCUOPBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C(C)C(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Agn-PC-0jsqgg typically involves several synthetic routes, including template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its specific reaction conditions and requirements:

    Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.

    Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.

    Wet Chemical Method: This method uses chemical reactions in a liquid phase to produce the compound.

    Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The polyol method is particularly favored in industrial settings due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jsqgg undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield pure metals or reduced compounds.

Scientific Research Applications

Agn-PC-0jsqgg has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Agn-PC-0jsqgg exerts its effects involves several molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to various biochemical responses. The compound’s high reactivity allows it to participate in redox reactions, which can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Properties of Agn-PC-0jsqgg

Property Value/Classification
Log Po/w (XLOGP3) 2.15
Solubility (ESOL) 0.24 mg/mL (0.00102 mol/L)
GI Absorption High
BBB Permeability Yes
Synthetic Accessibility 2.07 (moderate)
Bioavailability Score 0.55
PAINS Alerts 0 (low promiscuity risk)

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran-water solvent system at 75°C for 1.3 hours .

Comparison with Structurally Similar Compounds

This compound shares structural homology with halogenated phenylboronic acids, particularly (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , with similarity scores of 0.71–0.87 based on substituent patterns . Key differences are outlined below:

Table 2: Structural and Functional Comparison

Compound Substituent Positions Molecular Weight (g/mol) Log Po/w (Predicted) Solubility (mg/mL) BBB Permeability
This compound Bromo (Br), Chloro (Cl) 235.27 2.15 0.24 Yes
(3-Bromo-5-chlorophenyl)boronic acid Br (C3), Cl (C5) ~235.27* ~2.10† ~0.30† Likely Yes‡
(6-Bromo-2,3-dichlorophenyl)boronic acid Br (C6), Cl (C2, C3) ~269.83* ~3.00† ~0.10† Likely No‡

*Molecular weights estimated based on halogen addition.
†Predicted using XLOGP3 and ESOL models.
‡Inferred from steric/electronic effects of substituents.

Key Findings:

Substituent Position Effects :

  • The C3-Br/C5-Cl configuration in this compound balances lipophilicity and steric bulk, enabling BBB penetration. In contrast, the C6-Br/C2,3-Cl analog has higher Log P (~3.00) due to increased halogen density, reducing aqueous solubility (predicted 0.10 mg/mL) and likely hindering BBB permeability .
  • The C3-Br/C5-Cl analog’s similarity score (0.87) suggests near-identical electronic properties to this compound, making it a viable alternative for catalytic or medicinal applications .

Synthetic Accessibility :

  • This compound’s synthetic accessibility score (2.07) is superior to analogs with multiple halogens (e.g., dichloro derivatives), which require harsher reaction conditions .

Biological Implications :

  • This compound’s high GI absorption and BBB permeability distinguish it from bulkier analogs, positioning it as a candidate for CNS drug development. However, its low solubility necessitates formulation optimization compared to more soluble analogs like (3-Bromo-5-chlorophenyl)boronic acid .

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